N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(19-12-15-6-1-2-9-18(15)25-19)22(14-17-8-5-11-24-17)13-16-7-3-4-10-21-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCFRABOFDCDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)amine under basic conditions to yield the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
N-Benzoyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide (5l)
- Structure : Shares the pyridin-2-ylmethyl and furan-2-ylmethyl groups but replaces the benzofuran core with a benzoyl-furan hybrid.
- Synthesis : Achieved an 87% yield via N-acylation reactions, indicating efficient coupling under mild conditions .
- Molecular Formula : C₁₈H₁₄N₂O₃Na (MW: 329.09) .
N-(Furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide
- Structure : Differs in the substituents (3-methylbut-2-en-1-yl instead of pyridin-2-ylmethyl) but retains the furan-2-ylmethyl and benzamide framework.
- Synthesis : Used in copper-catalyzed reactions to form seven-membered diazepine derivatives with yields up to 90% .
Relacatib (CAS-362505-84-8)
- Structure : Contains a benzofuran-2-carboxamide core and a pyridinylsulfonyl group but incorporates additional complexity (azepine ring).
- Application : Developed for osteoporosis treatment, suggesting benzofuran-carboxamide derivatives may target bone-related pathways .
Physicochemical and Pharmacological Properties
LogD and Solubility
- N-(Furan-2-ylmethyl)-cyanoacetamide Derivatives: Demonstrated antimicrobial activity, hinting that furan-pyridine hybrids may disrupt microbial enzymes or membranes .
Structural and Functional Divergences
- Core Heterocycles : The benzofuran core in the target compound may enhance π-π stacking interactions compared to simpler furan or benzene analogs (e.g., 5l) .
- Substituent Effects: The pyridin-2-ylmethyl group could improve water solubility relative to non-polar substituents (e.g., 3-methylbut-2-en-1-yl in ).
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O |
| Molecular Weight | 332.359 g/mol |
| IUPAC Name | This compound |
This compound features a benzofuran core, which is known for its varied biological activities, particularly in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of benzofuran, including this compound, exhibit notable anticancer properties. A study highlighted that certain benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, a related compound showed an IC50 of 5 μM against K562 leukemia cells, demonstrating the importance of structural modifications for enhancing anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Such findings suggest its potential as a broad-spectrum antimicrobial agent.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.
- DNA Interaction : Certain benzofuran derivatives have been shown to interact with DNA, potentially leading to cytotoxic effects in cancer cells .
- Cell Cycle Disruption : By targeting key signaling pathways (e.g., AKT pathway), the compound can disrupt the cell cycle, leading to apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the significance of substituents on the benzofuran ring in modulating biological activity. For example:
- Halogen Substituents : The presence and position of halogen atoms have been shown to influence cytotoxicity significantly.
- Functional Groups : The introduction of functional groups such as hydroxyl or methoxy can enhance binding affinity to biological targets, thereby increasing potency against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Anticancer Efficacy : A derivative with a similar structure was tested against lung adenocarcinoma cells (A549), showing significant inhibition of cell growth with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against various pathogens, revealing effective inhibition zones ranging from 18 mm to 24 mm for different bacterial strains .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the activation of benzofuran-2-carboxylic acid to its acid chloride, followed by sequential amidation with furan-2-ylmethylamine and pyridin-2-ylmethylamine. Key steps include:
- Reagent activation : Thionyl chloride (SOCl₂) or oxalyl chloride for carboxylic acid activation.
- Amidation : Use of a base like triethylamine (TEA) to neutralize HCl during coupling.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Critical parameters include inert atmosphere (N₂/Ar) to prevent oxidation and temperature control (0–5°C for acid chloride formation, room temperature for amidation) .
Q. How can the structure of this compound be validated experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR to confirm connectivity of furan, pyridine, and benzofuran moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and amide carbonyl (δ ~165–170 ppm in ¹³C) .
- X-ray crystallography : Single-crystal analysis (using SHELX or OLEX2) provides absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonds between amide NH and pyridine N) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What computational tools predict the compound’s physicochemical properties?
- Molecular descriptors : Use software like Gaussian or Spartan for DFT calculations to determine logP (lipophilicity), polar surface area, and H-bond donors/acceptors. These predict bioavailability and blood-brain barrier permeability .
- ADMET prediction : Tools like SwissADME or ADMETlab estimate toxicity, metabolic stability, and CYP450 interactions based on structural motifs (e.g., furan’s potential hepatotoxicity) .
Advanced Research Questions
Q. How does the compound’s conformation influence its biological activity?
The dihedral angles between benzofuran, furan, and pyridine rings determine binding to biological targets. For example:
- Planar conformation : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
- Twisted conformation : May improve selectivity by reducing off-target interactions. Molecular dynamics (MD) simulations (AMBER or GROMACS) can model flexibility and ligand-receptor dynamics .
Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO tolerance <0.1%).
- Metabolic interference : Test for furan ring oxidation (CYP450-mediated) using liver microsomes, which may generate reactive metabolites affecting results .
- Orthogonal assays : Combine MTT cytotoxicity with caspase-3 activation assays to distinguish cytostatic vs. apoptotic effects .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications and their effects include:
- Pyridine substitution : 3-Methoxy groups enhance solubility but reduce membrane permeability.
- Furan replacement : Thiophene analogs increase metabolic stability but may alter target affinity.
- Amide bioisosteres : Replace carboxamide with sulfonamide to improve pharmacokinetics . A SAR table based on analogs is shown below:
| Derivative | Modification | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent compound | None | 1.2 | 2.8 |
| 3-Methoxy-pyridine | Pyridine OCH₃ | 0.9 | 2.1 |
| Thiophene analog | Furan → Thiophene | 1.5 | 3.4 |
| Sulfonamide variant | CO-NH → SO₂-NH | 2.0 | 1.7 |
Data derived from docking studies and in vitro assays .
Q. What crystallographic software is recommended for analyzing its solid-state structure?
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), especially for handling twinning or high-resolution data .
- ORTEP-3 : For visualizing thermal ellipsoids and hydrogen-bonding networks in publication-quality figures .
- Mercury (CCDC) : For analyzing packing diagrams and intermolecular interactions (e.g., π-stacking distances) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
